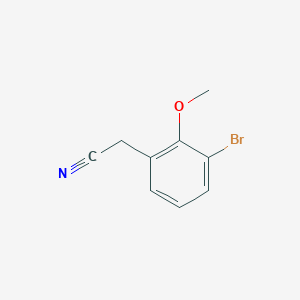

3-Bromo-2-methoxyphenylacetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Bromo-2-methoxyphenylacetonitrile” is a specialty chemical . It is used in various applications including the synthesis of other chemicals .

Molecular Structure Analysis

The molecular structure of “3-Bromo-2-methoxyphenylacetonitrile” can be analyzed using various spectroscopic techniques such as UV-Vis, NMR, and FT-IR . These techniques can provide information about the electronic structure, atomic connectivity, and functional groups present in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-2-methoxyphenylacetonitrile” can be determined using various techniques. These may include determining its melting point, boiling point, density, molecular formula, and molecular weight .Applications De Recherche Scientifique

Experimental Teaching in Organic Chemistry

The α-bromination reaction of carbonyl compounds, including acetophenone derivatives like “3-Bromo-2-methoxyphenylacetonitrile”, is a significant topic in the field of organic chemistry . This reaction has been used in innovative experiments conducted by undergraduate students to explore the effects of reaction time, reaction temperature, and dosage of the brominating agent . The experiment was found to be safe, high-yielding, cost-effective, and repeatable, making it suitable for widespread implementation in undergraduate experimental pedagogy .

Synthesis of Pharmaceuticals

α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals . The specific applications would depend on the pharmaceutical compounds being synthesized.

Production of Pesticides

Similar to pharmaceuticals, α-brominated products derived from bromoacetophenone are also used in the production of pesticides . The specific applications would again depend on the pesticide compounds being synthesized.

Catalyst-free α-Bromination

A convenient and catalyst-free method for the α-bromination of acetophenones, including “3-Bromo-2-methoxyphenylacetonitrile”, has been introduced . This method uses NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature .

Quantum Science and Technology

While not directly related to “3-Bromo-2-methoxyphenylacetonitrile”, it’s worth noting that the principles of quantum mechanics, which underpin the behavior of particles at the atomic and subatomic level, are foundational to the field of chemistry . As such, advances in quantum science and technology could potentially impact the ways in which we understand and manipulate chemical reactions, including those involving acetophenone derivatives.

Other Chemical Productions

α-Brominated products derived from bromoacetophenone are also used in the production of other chemicals . The specific applications would depend on the chemical compounds being synthesized.

Propriétés

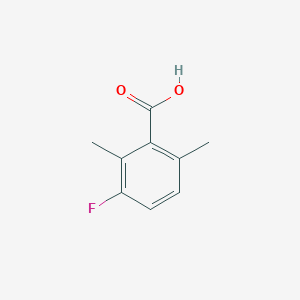

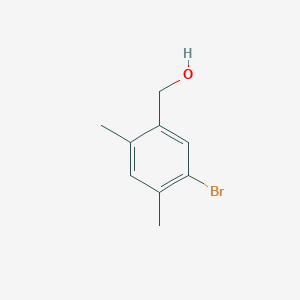

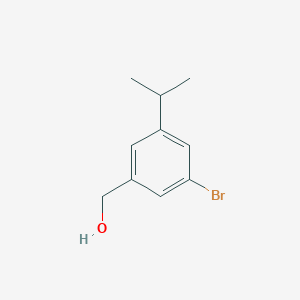

IUPAC Name |

2-(3-bromo-2-methoxyphenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-9-7(5-6-11)3-2-4-8(9)10/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMNKBGKOIMKCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromo-2-methoxyphenyl)acetonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6359590.png)